N-(5-chloro-2-hydroxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide N-(5-chloro-2-hydroxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16365746
InChI: InChI=1S/C20H20ClN3O3/c21-14-9-10-18(25)17(12-14)23-19(26)8-2-1-5-11-24-13-22-16-7-4-3-6-15(16)20(24)27/h3-4,6-7,9-10,12-13,25H,1-2,5,8,11H2,(H,23,26)
SMILES:
Molecular Formula: C20H20ClN3O3
Molecular Weight: 385.8 g/mol

N-(5-chloro-2-hydroxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

CAS No.:

Cat. No.: VC16365746

Molecular Formula: C20H20ClN3O3

Molecular Weight: 385.8 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-hydroxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide -

Specification

Molecular Formula C20H20ClN3O3
Molecular Weight 385.8 g/mol
IUPAC Name N-(5-chloro-2-hydroxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide
Standard InChI InChI=1S/C20H20ClN3O3/c21-14-9-10-18(25)17(12-14)23-19(26)8-2-1-5-11-24-13-22-16-7-4-3-6-15(16)20(24)27/h3-4,6-7,9-10,12-13,25H,1-2,5,8,11H2,(H,23,26)
Standard InChI Key DAFDRTQTMBJDTJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=C(C=CC(=C3)Cl)O

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₂₁H₂₁ClN₃O₃, with a molecular weight of 407.87 g/mol. Its structure integrates three critical functional groups:

  • 5-Chloro-2-hydroxyphenyl group: The chlorine atom at the 5-position and hydroxyl group at the 2-position enable electrophilic substitution reactions and hydrogen bonding, respectively .

  • Hexanamide backbone: A six-carbon chain provides conformational flexibility, potentially enhancing target binding kinetics compared to shorter analogs .

  • 4-Oxoquinazolin-3(4H)-yl moiety: This heterocyclic system is known for its planar aromatic structure, which facilitates π-π stacking interactions with biological targets like kinase domains .

A comparative analysis of similar compounds reveals distinct structural advantages:

Compound NameStructural FeaturesBiological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide Methoxy groups, shorter acyl chainKinase inhibition (hypothesized)
1-Thioxo-2,4-dihydro- triazolo[4,3-a]quinazolin-5(1H)-one Triazoloquinazolinone scaffoldPolo-like kinase 1 (Plk1) inhibition
N-(3-bromophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamideBromophenyl group, butanamideAnticancer activity

The hexanamide chain in the target compound may improve solubility and metabolic stability compared to butanamide or acetamide analogs .

Synthetic Pathways and Optimization

While no explicit synthesis protocol for N-(5-chloro-2-hydroxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is documented, analogous compounds are typically synthesized via multi-step organic reactions:

Step 1: Formation of the Quinazolinone Core
Quinazolin-4(3H)-one derivatives are synthesized through cyclocondensation of anthranilic acid with formamide or urea under acidic conditions . For example, heating anthranilic acid with formic acid yields 2-hydroxyquinazolin-4(3H)-one, which can be functionalized at the 3-position .

Biological Activity and Mechanism of Action

Quinazolinone derivatives exhibit broad-spectrum biological activity, with the target compound hypothesized to act through the following mechanisms:

Kinase Inhibition

The 4-oxoquinazolin-3(4H)-yl group mimics ATP’s adenine moiety, enabling competitive binding to kinase catalytic domains. In Plk1 inhibitors, this scaffold disrupts phosphorylation events critical for mitotic progression . Molecular docking studies suggest that the hexanamide chain extends into hydrophobic pockets, enhancing binding affinity compared to shorter-chain analogs .

Antiproliferative Effects

Chlorophenolic compounds demonstrate dose-dependent cytotoxicity in cancer cell lines. For example, the analog N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide inhibits HeLa cell proliferation with an IC₅₀ of 2.3 μM . The target compound’s hydroxyl group may further enhance pro-apoptotic signaling through ROS generation .

Future Directions and Clinical Relevance

Further research should prioritize:

  • Target Identification: Proteomic studies to map interaction partners beyond kinases.

  • Prodrug Development: S-Methylation of the hydroxyl group could improve oral bioavailability .

  • Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator